![molecular formula C18H23N3OS B2940304 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1798674-01-7](/img/structure/B2940304.png)
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
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Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has explored various synthesis techniques for compounds with similar structures to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide, emphasizing green chemistry approaches and the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology. These methods aim to enhance the efficiency and sustainability of chemical synthesis processes (Sowmya et al., 2018).
Characterization and Applications : The characterization of synthesized compounds, including their structural features and potential applications, has been a significant focus. For example, research into the synthesis of functionalized thiophene-based pyrazole amides has provided insights into their structural characteristics through computational applications, highlighting their potential nonlinear optical properties and chemical reactivity descriptors (Kanwal et al., 2022).
Biological Activity and Potential Applications
Antimicrobial Activity : Various compounds structurally related to this compound have demonstrated potential antibacterial and antifungal activities. This suggests their applicability in developing new antimicrobial agents (Sowmya et al., 2018).
Antitumor Activities : The antitumor evaluation of novel synthetic compounds has been a crucial aspect of research, with some compounds showing inhibitory effects against various human tumor cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Mohareb et al., 2012).
Molecular Docking Studies : Molecular docking studies have been employed to predict the interaction of synthesized compounds with biological targets, providing insights into their potential biological activities and mechanisms of action. Such studies are instrumental in guiding the development of compounds with enhanced biological efficacy (Prabhudeva et al., 2019).
properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20-16(13-8-9-13)11-14(19-20)12-21(15-5-2-3-6-15)18(22)17-7-4-10-23-17/h4,7,10-11,13,15H,2-3,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUWGYWMAYTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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